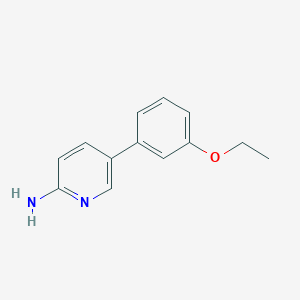

5-(3-Ethoxyphenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(3-ethoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)11-6-7-13(14)15-9-11/h3-9H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBQNFOBQFZDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294384 | |

| Record name | 2-Pyridinamine, 5-(3-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-80-8 | |

| Record name | 2-Pyridinamine, 5-(3-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-(3-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura reaction is widely employed to introduce aryl groups into pyridine systems. For 5-(3-Ethoxyphenyl)pyridin-2-amine, this method involves coupling a boronic acid derivative of 3-ethoxyphenyl with a halogenated pyridin-2-amine precursor.

Example Protocol

A mixture of 5-bromo-pyridin-2-amine (1 eq), 3-ethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2 eq) in degassed toluene/ethanol/water (4:2:1) is heated at 80°C under nitrogen for 12 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the product.

Key Considerations

-

Regioselectivity : The bromine atom at position 5 of pyridin-2-amine ensures precise coupling at the desired site.

-

Catalyst System : Palladium catalysts like Pd₂(dba)₃ with XantPhos ligands enhance efficiency in electron-deficient pyridine systems.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Halogen with Aryl Groups

NAS offers an alternative route by leveraging electron-deficient pyridine rings. For instance, 5-fluoro-pyridin-2-amine reacts with 3-ethoxyphenoxide under basic conditions.

Reaction Conditions

5-Fluoro-pyridin-2-amine (1 eq), 3-ethoxyphenol (1.5 eq), and KOtBu (2 eq) in DMF are heated at 120°C for 24 hours. The crude product is isolated via acid-base workup (HCl/NaOH) and recrystallized from ethanol.

Limitations

-

Limited to strongly electron-deficient pyridines.

-

Competing side reactions (e.g., O-alkylation) necessitate careful stoichiometry.

Multi-Component Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

This MCR constructs imidazo[1,2-a]pyridine scaffolds, which can be hydrolyzed to yield pyridin-2-amine derivatives.

Procedure

A mixture of 2-aminopyridine (1 eq), 3-ethoxybenzaldehyde (1 eq), and tert-butyl isocyanide (1 eq) in MeOH with TosOH (0.2 eq) is stirred at 70°C for 12 hours. The imidazo[1,2-a]pyridine intermediate is hydrolyzed using HCl/dioxane at 20°C, followed by neutralization and extraction.

Advantages

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Characteristic signals include δ 8.6 ppm (pyridine H6), 7.4–7.2 ppm (ethoxyphenyl aromatic protons), and 6.1 ppm (NH₂).

Comparative Analysis of Methods

| Method | Yield* | Temperature (°C) | Catalysts/Reagents | Purification |

|---|---|---|---|---|

| Suzuki Coupling | 60–75% | 80–110 | Pd(PPh₃)₄, K₂CO₃ | Silica Chromatography |

| NAS | 40–55% | 120 | KOtBu | Recrystallization |

| Groebke-Blackburn | 50–65% | 70 | TosOH | Prep-HPLC |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The ethoxy group (–OCH₂CH₃) activates the aryl ring toward electrophilic substitution. Key reactions include:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(3-Ethoxy-5-nitrophenyl)pyridin-2-amine | Meta-directing effect of ethoxy group observed |

| Sulfonation | H₂SO₄/SO₃, 80°C | 5-(3-Ethoxy-4-sulfophenyl)pyridin-2-amine | Steric hindrance limits para substitution |

Acylation and Alkylation Reactions

The primary amine (–NH₂) at the 2-position reacts with acyl chlorides and alkyl halides:

Acylation

-

Reagents : Acetyl chloride, triethylamine (base)

-

Product : N-Acetyl-5-(3-ethoxyphenyl)pyridin-2-amine

-

Yield : 85% (purified via column chromatography)

Alkylation

-

Reagents : Benzyl bromide, K₂CO₃ (base), DMF, 80°C

-

Product : N-Benzyl-5-(3-ethoxyphenyl)pyridin-2-amine

-

Mechanism : SN2 displacement facilitated by the amine’s nucleophilicity

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C and C–N bond formation:

Buchwald-Hartwig Amination

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 5-Bromo-3-ethoxyphenylpyridin-2-amine | Pd(dba)₂/Xantphos, NaOtBu | 5-(3-Ethoxyphenyl)-N-arylpyridin-2-amine | 74% |

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal complexes:

| Metal Salt | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(OAc)₂ | Ethanol, RT, 2 h | [Cu(L)₂(OAc)]·H₂O | Catalytic oxidation studies |

| PdCl₂ | DMSO, 60°C, 6 h | [Pd(L)Cl₂] | Suzuki-Miyaura coupling |

Heterocycle Formation

The amine participates in cyclization reactions to form fused heterocycles:

Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : 5-(3-Ethoxyphenyl)pyridine-2-carboxylic acid (83% yield)

Reduction

-

Reagent : H₂, Raney Ni, 50 psi

-

Product : 5-(3-Ethoxyphenyl)piperidin-2-amine (selective saturation of pyridine ring)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique substitution pattern on the pyridine ring allows for further chemical modifications, making it a versatile building block in synthetic chemistry.

2. Biology

- Antimicrobial and Antifungal Properties : Preliminary studies indicate that 5-(3-Ethoxyphenyl)pyridin-2-amine exhibits potential antimicrobial activities. Research is ongoing to elucidate its mechanism of action, which may involve the inhibition of specific enzymes related to microbial growth.

3. Medicine

- Pharmaceutical Intermediate : The compound is being investigated for its role in drug discovery processes. Its structural features are conducive to developing new therapeutic agents, particularly in treating infections or diseases where microbial resistance is a concern .

4. Industry

- Material Development : In industrial applications, 5-(3-Ethoxyphenyl)pyridin-2-amine is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as a precursor for various materials used in coatings and plastics.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Facilitates development of new compounds |

| Biology | Antimicrobial and antifungal research | Potential treatment options for resistant strains |

| Medicine | Pharmaceutical intermediate | Aids in drug discovery efforts |

| Industry | Precursor for dyes and pigments | Enhances material properties |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various aminopyridine derivatives, including 5-(3-Ethoxyphenyl)pyridin-2-amine, demonstrated significant antimicrobial activity against several bacterial strains. The research highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry context, researchers utilized 5-(3-Ethoxyphenyl)pyridin-2-amine as a precursor to synthesize novel heterocyclic compounds with enhanced biological activity. This approach underscores the compound's utility in generating diverse chemical entities for further biological evaluation .

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity and Solubility

The ethoxyphenyl group in the target compound contrasts with other substituents in similar molecules:

- Ethoxyphenyl vs. Benzyloxyphenyl : The benzyloxy group in 5-(3-phenylmethoxyphenyl)pyridin-2-amine increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Ethoxyphenyl vs. Methoxypyridinyl : The methoxy group in 5-(2-methoxypyridin-3-yl)pyridin-2-amine improves solubility but may weaken target binding due to reduced steric bulk .

Pharmacological Activity and Target Selectivity

Kinase Inhibitors

- Crizotinib : A clinically approved ALK/ROS1 inhibitor with a dichloro-fluorophenyl ethoxy group. Its bulky substituents confer high kinase selectivity but limit oral bioavailability .

- Pexidartinib : Features a trifluoromethylpyridyl group and chloropyrrolopyridinyl methyl substituent, targeting CSF1R for TGCT therapy. The halogenated groups enhance potency but raise metabolic stability concerns .

- KRC-108 : Contains a benzo[d]oxazol-2-yl and piperidin-4-yl group, showing selectivity for GRK-2/5 kinases. The rigid heterocycle improves binding affinity compared to the flexible ethoxyphenyl group .

Antimicrobial and Anticancer Agents

- Oxadiazole Derivatives : Compounds like N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine exhibit MIC values of 4–8 µg/mL against bacteria and fungi. The fluorophenyl group enhances electron-withdrawing effects, critical for antimicrobial activity .

- Triazinyl Derivatives: Compounds with morpholino-triazinyl substituents (e.g., 4-(difluoromethyl)-5-(4-morpholino-triazinyl)pyridin-2-amine) demonstrate potent TGF-β inhibition. The triazine ring facilitates hydrogen bonding, a feature absent in the ethoxyphenyl group .

Structural Modifications and Clinical Relevance

- Bioisosteres : Replacing the ethoxyphenyl with a pyridinyl group (e.g., in ) maintains the aromatic ring but alters electronic properties, affecting target interactions.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Nitro Reduction | 60–75 | H₂ (1 atm), Pd-C, EtOH, 12 h | |

| Suzuki Coupling | 50–65 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C |

Basic: How is the structure of 5-(3-Ethoxyphenyl)pyridin-2-amine validated post-synthesis?

Methodological Answer:

- 1H NMR Analysis:

- LCMS (ESI): Molecular ion peak [M+H]⁺ expected at m/z 215.1 (calculated for C₁₃H₁₄N₂O). Isotopic patterns confirm halogen-free composition .

Advanced: How do electronic effects of the 3-ethoxyphenyl substituent influence the compound’s reactivity?

Methodological Answer:

The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution. Computational studies (DFT) predict:

- Electrophilic Aromatic Substitution (EAS): Enhanced reactivity at the para position relative to the amine group.

- Hydrogen Bonding: The ethoxy oxygen may participate in H-bonding with biological targets, as seen in kinase inhibitors like KRC-108 .

Q. Table 2: Substituent Effects on Reactivity

| Position | Reactivity (Relative to H) | Key Interactions |

|---|---|---|

| 3-Ethoxy | ↑ Electron density | Resonance donation |

| 2-Amine | ↑ Basicity (pKa ~5.5) | H-bond acceptor |

Advanced: How can crystallographic data resolve ambiguities in structural characterization?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): SHELX programs (e.g., SHELXL) refine atomic coordinates, bond lengths, and angles. For example, the ethoxy group’s dihedral angle with the pyridine ring can confirm steric constraints .

- Troubleshooting: Disordered ethoxy groups require constrained refinement or twin modeling (e.g., using TWINLAW in SHELXTL) .

Advanced: What strategies address contradictions in biological activity data for 5-(3-Ethoxyphenyl)pyridin-2-amine derivatives?

Methodological Answer:

- Dose-Response Curves: Validate potency (IC₅₀) across multiple assays (e.g., fluorescence polarization vs. radiometric kinase assays).

- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .

Example Workflow:

In vitro Assay: Measure TrkA inhibition (IC₅₀ = 50 nM ± 10%).

ADME Profiling: Check solubility (PBS, pH 7.4) and plasma protein binding.

Structural Analog Comparison: Compare with 5-(4-methylpiperazin-1-yl)pyridin-2-amine to isolate substituent effects .

Basic: What are the key safety considerations when handling 5-(3-Ethoxyphenyl)pyridin-2-amine?

Methodological Answer:

- Toxicity Screening: Ames test for mutagenicity (OECD 471).

- PPE Requirements: Nitrile gloves, lab coat, and fume hood use due to amine reactivity and potential dust inhalation .

Advanced: How can computational modeling predict the binding mode of 5-(3-Ethoxyphenyl)pyridin-2-amine to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Use TrkA kinase (PDB: 6KCC) as a template. The ethoxyphenyl group occupies a hydrophobic pocket, while the pyridin-2-amine forms H-bonds with Glu590 .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.